

A Technical Guide to *Streptomyces avermitilis*: A Premier Source of Avermectin Metabolites

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of *Streptomyces avermitilis* as the primary producer of avermectins, a class of potent anthelmintic and insecticidal agents. It delves into the biosynthesis of these commercially significant secondary metabolites, details the methodologies for their production and analysis, and explores strategies for yield enhancement.

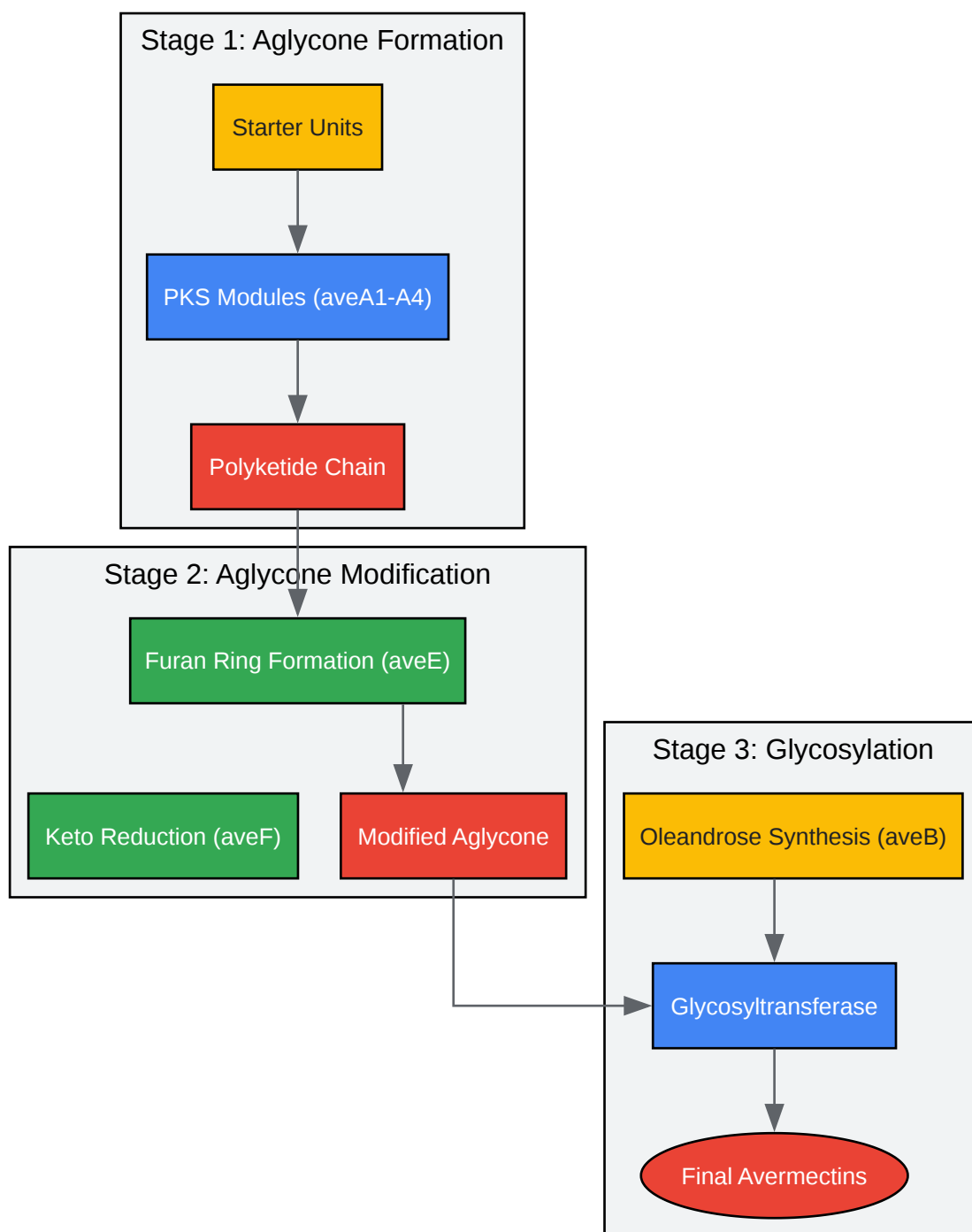
Introduction to *Streptomyces avermitilis* and Avermectins

Streptomyces avermitilis is a Gram-positive, soil-dwelling bacterium belonging to the Actinomycetes group.^[1] It is renowned for its ability to produce a series of 16-membered macrocyclic lactones known as avermectins.^[2] These compounds are highly effective against a wide range of nematode and arthropod parasites.^[2] The avermectin complex consists of eight major related components: A1a, A1b, A2a, A2b, B1a, B1b, B2a, and B2b.^{[2][3]} Among these, avermectin B1a exhibits the highest insecticidal activity.^{[2][4]} The commercial product, abamectin, is a mixture of more than 80% avermectin B1a and less than 20% avermectin B1b.^[5] Derivatives of avermectin, such as ivermectin, are widely used in veterinary and human medicine.^[6]

Avermectin Biosynthesis Pathway

The biosynthesis of avermectins is a complex process governed by a large gene cluster (~82 kb) containing 18 open reading frames (ave genes).[7] The process occurs in three main stages:

- **Aglycone Formation:** The polyketide backbone of avermectin is synthesized by a type I polyketide synthase (PKS) system.[6][8] This system is encoded by four large open reading frames (aveA1, aveA2, aveA3, aveA4) which together comprise 12 modules for polyketide chain elongation.[6][9] The synthesis is initiated with either isobutyryl-CoA or 2-methylbutyryl-CoA, which leads to the "b" or "a" series of avermectins, respectively.[6]
- **Aglycone Modification:** Following the initial polyketide chain formation, the aglycone undergoes several modifications, including the formation of a furan ring, which is likely catalyzed by a cytochrome P450 hydroxylase encoded by aveE.[6][10]
- **Glycosylation:** The final step is the glycosylation of the modified aglycone at the C13 position with a disaccharide of L-oleandrose.[6] Genes located to the right of the PKS genes are involved in the biosynthesis of the oleandrose sugar and its transfer to the aglycone.[6][9]



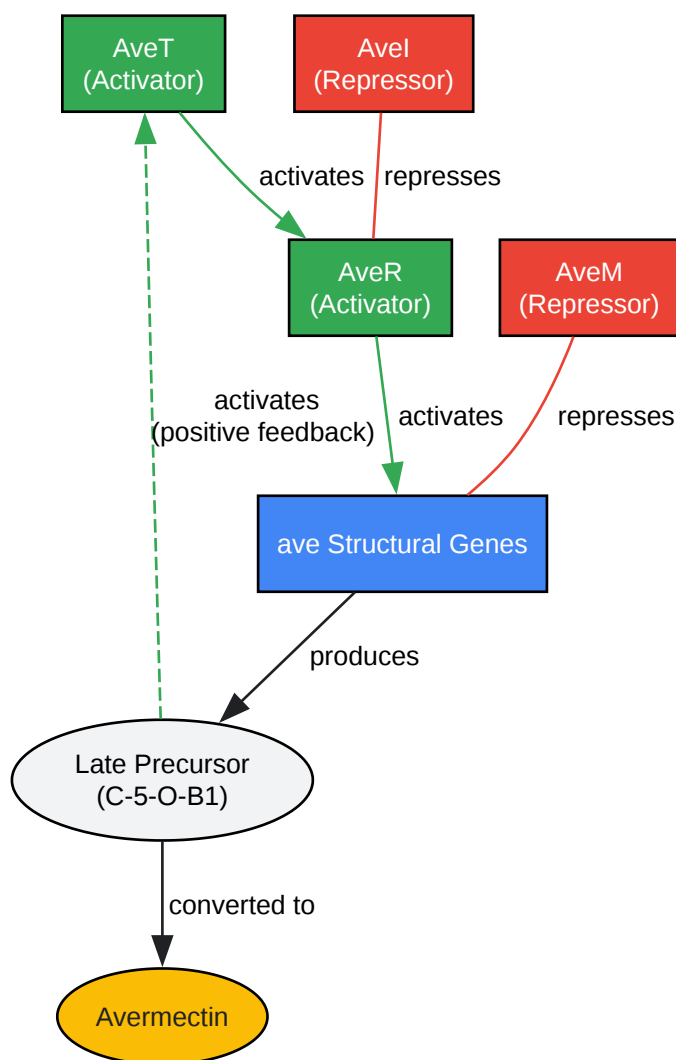
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Fig. 1: Simplified Avermectin Biosynthesis Pathway.

Regulation of Avermectin Biosynthesis

Avermectin production is tightly controlled by a complex regulatory network involving multiple transcriptional regulators. Understanding this network is crucial for the rational design of high-yielding strains.

- **Positive Regulation:** The gene *aveR*, located within the biosynthetic cluster, encodes a pathway-specific activator belonging to the LAL (Large ATP-binding regulators of the LuxR family) family.^{[7][11]} AveR is essential for the transcription of all *ave* structural genes and, when overexpressed, can increase avermectin production.^{[11][12]} Another key activator is AveT, a TetR-family transcriptional regulator, which indirectly stimulates avermectin production by affecting the transcription of *aveR*.^{[2][7]}
- **Negative Regulation:** Several repressors have been identified. AveM, a putative transmembrane efflux protein, has a significant negative effect on avermectin production.^{[2][7]} Deletion of the *aveM* gene leads to a clear increase in avermectin levels.^[2] AveI, another TetR-family regulator, also represses avermectin production by directly regulating the transcription of *aveR* and several structural genes.^[13]
- **Feedback Regulation:** A positive-feedback loop exists where C-5–O–B1, a late precursor of avermectin B1, acts as a ligand for AveT. This interaction likely derepresses aveT expression, further enhancing the activation of the *aveR* promoter and boosting overall avermectin production.^[2]



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Fig. 2: Key Regulators of Avermectin Biosynthesis.

Experimental Protocols: Fermentation

Optimizing fermentation conditions is critical for maximizing avermectin yield. The process typically involves strain maintenance, inoculum preparation, and production fermentation.

Strain Maintenance and Inoculum Development

- Maintenance Medium: *S. avermitilis* strains can be maintained on Yeast Extract-Malt Extract-Glucose (YMG) medium.^{[14][1]}

- Composition (g/L): Glucose 4.0, Yeast Extract 4.0, Malt Extract 10.0, CaCO_3 2.0, Agar 12.0-20.0.[14][1]
- Protocol: Adjust pH to 7.3 before autoclaving at 121°C for 15 minutes. Inoculate slants and incubate at 28°C until good growth is observed.[14][1]
- Seed (Inoculum) Medium: A vegetative mycelial inoculum is prepared by transferring spores or a loopful of culture from the maintenance slant into a seed medium.
 - Composition (g/L): Same as YMG medium (without agar).
 - Protocol: Transfer a loopful of a 24-hour old culture into the sterilized seed medium. Incubate at 28-31°C for 24 hours in a shaker at 150 rpm.

Production Fermentation

- Production Medium: Various media compositions have been reported. A common high-yield medium is based on soluble corn starch and yeast extract.
 - Example (SM2 Medium, g/L): Soluble Corn Starch 50.0, Yeast Extract 2.0, KCl 0.1, $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ 0.1, NaCl 0.5, CaCO_3 0.8, α -amylase 0.1.[1]
 - Protocol: Adjust the initial pH to 7.0-7.2.[14][1] Inoculate the production medium with the seed culture (typically 5-10% v/v).[14][1] Incubate in a shaker flask (e.g., 150-220 rpm) or fermenter.

Optimal Fermentation Parameters

The following table summarizes optimal conditions for avermectin production reported in various studies.

| Parameter | Optimal Value | Strain(s) | Reference(s) |
|--------------------------|-------------------|------------------|---|
| Temperature | 28 - 31°C | 41445, 14-12A | [14] [15] |
| pH | 7.0 - 7.2 | 41445 | [14] |
| Inoculum Size | 10% (v/v) | 41445 | [14] |
| Fermentation Time | 10 - 14 days | 41445, NRRL 8165 | [14] [16] |
| Dissolved Oxygen (DO) | >20% saturation | General | [17] |
| Oxygen Uptake Rate (OUR) | 15-20 mmol/L/hour | General | [17] |

Reported Avermectin Yields

The yield of avermectin is highly dependent on the strain, medium composition, and fermentation conditions.

| Strain | Avermectin Component | Yield | Fermentation Conditions | Reference(s) |
|--|----------------------|----------------------|---|---|
| <i>S. avermitilis</i> 41445 | Avermectin B1b | 17 mg/L | SM2 medium, 31°C, pH 7.0, 10% inoculum, 10 days | [14] [18] |
| <i>S. avermitilis</i> NRRL 8165 | Avermectin | 17.5 mg/L | 28°C, 14 days, 2% inoculum, pH 7.3 | [14] |
| <i>S. avermitilis</i> ATCC 31267 | Avermectin B1 | 28 mg/L | 30°C, 9 days, 10% inoculum | [14] |
| <i>S. avermitilis</i> 14-12A | Avermectin B1a | 3528 mg/L | Original Medium | [15] [19] |
| <i>S. avermitilis</i> 14-12A (Optimized) | Avermectin B1a | 5128 mg/L | Optimized medium (149.57 g/L corn starch, 8.92 g/L yeast extract) | [15] [19] |
| <i>S. avermitilis</i> A229 (Engineered) | Avermectin B1a | 9613 µg/mL (9.6 g/L) | Co-overexpression of aveC8m, fadD-fadAB, and bicA-ecaA | [4] |
| Industrial Strain DM203 | Doramectin | ~280 mg/L | Flask culture | [8] |
| Engineered Strain DM223 | Doramectin | ~723 mg/L | Deletion of 3 PKS clusters + FadD17 overexpression | [8] |

Experimental Protocols: Extraction and Quantification

Accurate quantification of avermectin metabolites is essential for process optimization and quality control.

Extraction of Avermectins

Avermectins are intracellular metabolites, requiring extraction from the cell biomass.[\[1\]](#)[\[20\]](#)

- **Harvest Cells:** Centrifuge the fermentation broth (e.g., 8000 x g, 20 minutes, 4°C) to separate the cell biomass from the supernatant.[\[1\]](#)[\[20\]](#)
- **Discard Supernatant:** Carefully decant and discard the supernatant.[\[1\]](#)[\[20\]](#)
- **Solvent Extraction:** Resuspend the cell pellet in methanol.[\[1\]](#)[\[21\]](#) The ratio can be 1:9 (biomass:methanol).[\[21\]](#) For complete dissolution, the mixture can be homogenized by ultrasonication (e.g., 40 kHz for 30 minutes).[\[21\]](#)
- **Clarify Extract:** Centrifuge the methanol-cell mixture again (8000 x g, 20 minutes) to pellet cell debris.[\[1\]](#)[\[20\]](#)
- **Collect Supernatant:** The resulting supernatant contains the extracted avermectins and is ready for analysis.[\[1\]](#)[\[20\]](#)

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying avermectins.[\[14\]](#)[\[22\]](#)

- **Instrumentation:** HPLC system with a UV-Vis detector.
- **Column:** Reversed-phase C18 column (e.g., SMA C-18, Phenomenex® C18).[\[1\]](#)[\[23\]](#)
- **Mobile Phase:** A mixture of methanol and acetonitrile is commonly used. A typical composition is methanol:acetonitrile (98:2 v/v).[\[14\]](#)[\[1\]](#) For other avermectins, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been used.[\[23\]](#)

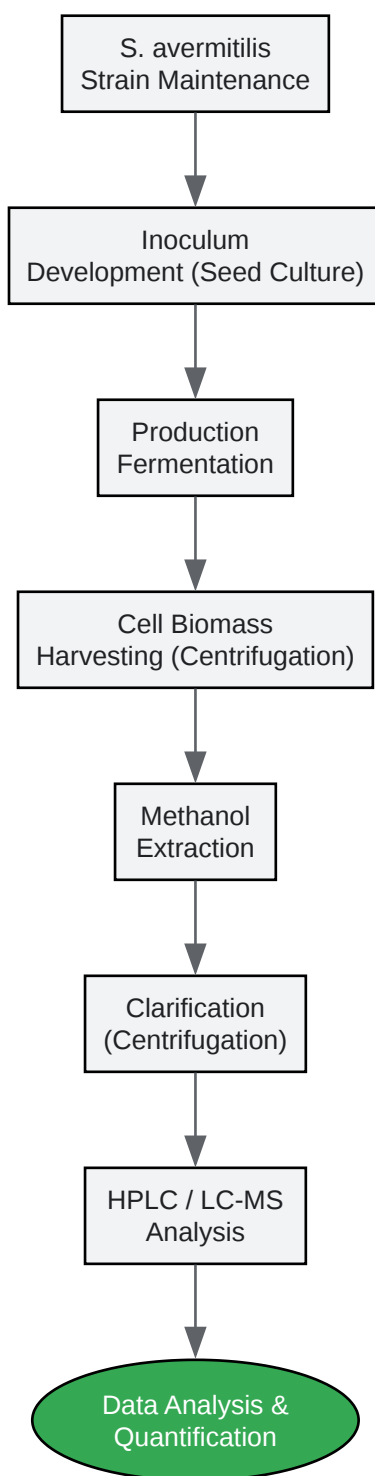
- Flow Rate: Typically 0.5 - 1.2 mL/min.[1][23]
- Detection Wavelength: Avermectins show strong absorbance around 245-250 nm.[22][23] A wavelength of 246 nm is frequently used for avermectin B1b.[1]
- Injection Volume: 20 µL.[1][23]
- Quantification: A standard curve is generated using certified reference standards of the avermectin components to be quantified. The concentration in the sample is determined by comparing its peak area to the standard curve.

For higher sensitivity and specificity, particularly in complex matrices, Ultra-High-Performance Liquid Chromatography tandem Mass Spectrometry (UHPLC-MS/MS) can be employed.[24][25]

Visualization of Key Workflows

General Experimental Workflow

The following diagram illustrates the standard workflow from strain cultivation to the analysis of avermectin metabolites.

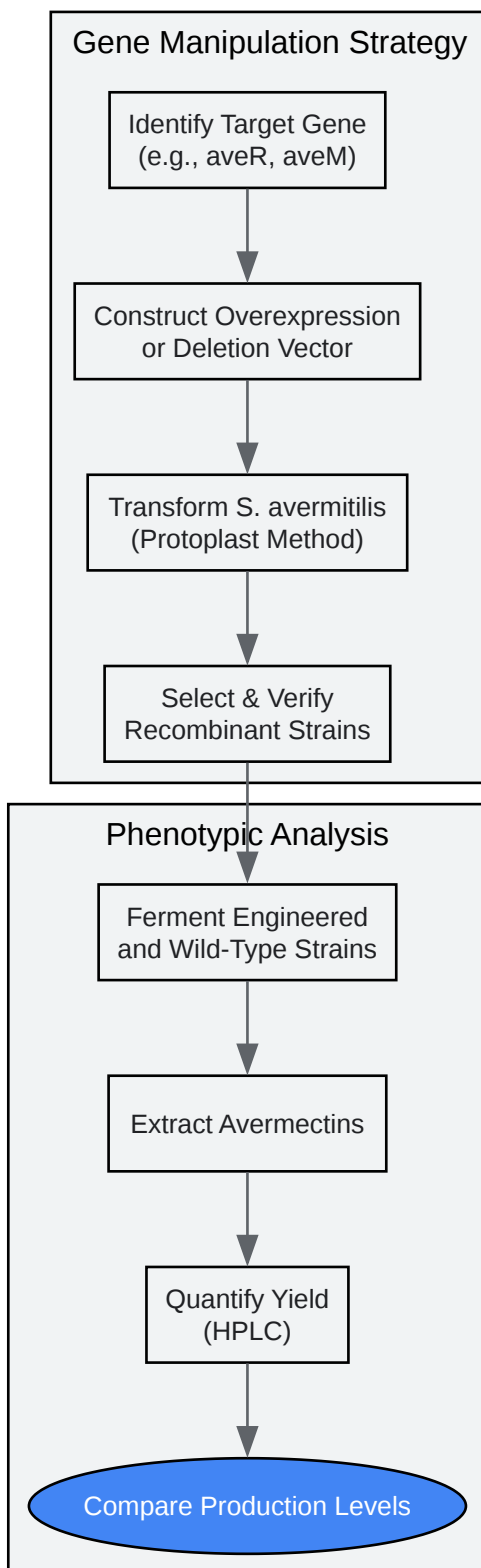


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Fig. 3: General Workflow for Avermectin Production and Analysis.

Genetic Engineering Workflow for Yield Improvement

This diagram outlines a typical genetic engineering strategy to enhance avermectin production by manipulating regulatory genes.



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Fig. 4: Workflow for Genetic Engineering of *S. avermitilis*.

Conclusion

Streptomyces avermitilis remains the cornerstone of industrial avermectin production. A deep understanding of its metabolic pathways, regulatory networks, and optimal fermentation conditions is paramount for maximizing yields. The protocols and data presented in this guide offer a solid foundation for researchers in the field. Future advancements in synthetic biology and metabolic engineering, such as the targeted manipulation of regulatory genes like *aveR* and *aveT* and the deletion of competing metabolic pathways, hold the promise of developing even more efficient and robust production strains to meet the global demand for these vital antiparasitic agents.[2][8][17]

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